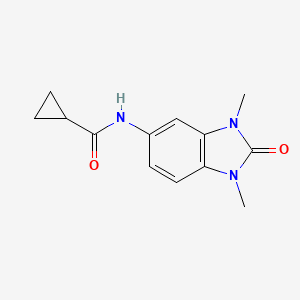![molecular formula C17H17N3O2 B7536514 4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. This compound has been widely studied due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have a fluorescent property, which makes it useful for imaging biological systems. However, the physiological effects of this compound are not fully understood, and further studies are needed to determine its potential applications in vivo.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its high yield and purity. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of 4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one. One potential direction is the further study of its anti-cancer properties, particularly in vivo. Additionally, this compound could be studied for its potential as a fluorescent probe for imaging biological systems. Further studies could also be conducted to determine its potential applications in photodynamic therapy. Finally, the synthesis of analogs of this compound could be explored to determine if they have similar or improved properties.
合成法
The synthesis of 4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-(dimethylamino)benzoyl chloride with 1,2-diaminobenzene in the presence of a base. This reaction leads to the formation of the target compound as a yellow solid. The yield of this reaction is typically high, and the purity of the compound can be easily achieved through recrystallization.
科学的研究の応用
4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
4-[3-(dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19(2)13-7-5-6-12(10-13)17(22)20-11-16(21)18-14-8-3-4-9-15(14)20/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIZAADCPUKAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)